3-(Methanesulfinyl)-2-methylfuran
Description
3-(Methanesulfinyl)-2-methylfuran is a furan derivative characterized by a methanesulfinyl (–SOCH₃) group at the 3-position and a methyl group at the 2-position of the furan ring.
- Molecular formula: Likely C₆H₈O₂S (inferred from substituents).
- Potential applications: Sulfinyl-containing compounds (e.g., benzimidazole derivatives) are associated with antiparasitic activity by targeting enzymes like triosephosphate isomerase (TIM) .
Properties
CAS No. |
672953-18-3 |
|---|---|
Molecular Formula |
C6H8O2S |
Molecular Weight |
144.19 g/mol |
IUPAC Name |
2-methyl-3-methylsulfinylfuran |
InChI |
InChI=1S/C6H8O2S/c1-5-6(9(2)7)3-4-8-5/h3-4H,1-2H3 |
InChI Key |
XZMZUKSSVBALFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)S(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylsulfinyl)furan typically involves the reaction of 2-methylfuran with a sulfoxide compound under controlled conditions. One common method is the oxidation of 2-methyl-3-(methylthio)furan using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of 2-Methyl-3-(methylsulfinyl)furan may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize catalytic systems to facilitate the oxidation reaction, ensuring high conversion rates and product purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methylsulfinyl)furan undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfoxide group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of 2-methyl-3-(methylthio)furan.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products
Oxidation: Sulfone derivatives.
Reduction: 2-Methyl-3-(methylthio)furan.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
2-Methyl-3-(methylsulfinyl)furan has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(methylsulfinyl)furan involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:
Inhibiting Enzymes: The compound can inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Modulating Signaling Pathways: It may modulate inflammatory signaling pathways, reducing the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
3-(Ethyldithio)-2-methylfuran
- Structure : Ethyldithio (–S–S–C₂H₅) at position 3, methyl at position 2.
- Molecular formula : C₇H₁₀OS₂ .
- Key differences :
- The dithio (–S–S–) group is less oxidized than sulfinyl (–SO–), reducing polarity and altering chemical reactivity.
- Higher molecular weight (174.28 g/mol vs. ~144 g/mol for the target compound).
- Applications: Not explicitly stated, but dithio compounds often serve as intermediates in organic synthesis .
3-Methylsulfinyl-2-phenyl-1-benzofuran
3-(Acetylthio)-2-methylfuran
3-Ethylsulfinyl-2-(3-fluorophenyl)-5-phenyl-1-benzofuran
- Structure : Ethylsulfinyl (–SO–C₂H₅) at position 3, fluorophenyl at position 2, and phenyl at position 5.
- Molecular formula : C₂₁H₁₅FO₂S .
- Extended aromatic systems (two phenyl groups) may improve binding to biological targets .
Structural and Functional Analysis
Impact of Substituents
Biological Activity
3-(Methanesulfinyl)-2-methylfuran (CAS No. 672953-18-3) is a compound of increasing interest due to its potential biological activities. This article reviews its synthesis, biological effects, and possible applications based on recent research findings.
This compound can be synthesized through various methods, including the reaction of 2-methylfuran with sulfinic acid derivatives. The resulting compound possesses a furan ring, which is known for its reactivity and ability to participate in various chemical reactions, making it a valuable building block in organic chemistry.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of 2-methyl-3-furyl sulfide have shown significant activity against various pathogens. In vitro tests indicated that these compounds can induce DNA breakage in human leukemia Jurkat cells, leading to apoptosis through the production of reactive oxygen species (ROS) and activation of caspase-3 pathways .
Table 1: Antimicrobial Activity of 2-Methyl-3-Furyl Derivatives
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. Compounds with similar structures exhibit the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial for potential therapeutic applications in diseases where oxidative damage is a contributing factor.
Case Studies
- Study on Leukemia Cells : A study demonstrated that methyl derivatives of furan compounds could induce apoptosis in leukemia cells by promoting oxidative stress and activating apoptotic pathways. This suggests that this compound may share similar mechanisms .
- Biofilm Formation Inhibition : Another research highlighted that certain furan derivatives could inhibit biofilm formation in pathogenic bacteria, which is critical for treating chronic infections .
Research Findings
Research indicates that the biological activity of this compound may be attributed to its structural features that allow it to interact with biological macromolecules. The presence of the methanesulfinyl group enhances its reactivity, potentially leading to increased biological activity.
The mechanisms by which this compound exerts its effects include:
- Induction of Apoptosis : Similar to other methyl-furan derivatives, it may trigger apoptotic pathways through ROS generation.
- Inhibition of Quorum Sensing : It may disrupt bacterial communication systems, thereby reducing virulence and biofilm formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
